Erythromycin A 6,9-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by its unique structural modifications that enhance its pharmacological properties. Erythromycin itself is derived from the bacterium Saccharopolyspora erythraea and has been widely used in treating bacterial infections. The 6,9-imino ether variant is particularly significant due to its role as a precursor in the synthesis of other antibiotics, such as azithromycin.
Erythromycin A 6,9-Imino Ether is classified under macrolides, a class of antibiotics characterized by their large lactone ring structures. It is specifically categorized as an imino ether derivative of erythromycin A. The compound can be sourced from the chemical modification of erythromycin A through various synthetic pathways, including Beckmann rearrangement and other chemical transformations involving hydroxylamine derivatives.
The synthesis of Erythromycin A 6,9-Imino Ether typically involves several key steps:
Erythromycin A 6,9-Imino Ether possesses a complex molecular structure characterized by a large lactone ring with an imino ether functional group. Its molecular formula is , and it has a molecular weight of approximately 730.93 g/mol.
The crystal structure analysis indicates that erythromycin A 6,9-Imino Ether crystallizes in an orthorhombic system with space group P212121. Key parameters include:
Erythromycin A 6,9-Imino Ether participates in various chemical reactions that can modify its structure further or lead to the synthesis of other compounds:
The mechanism of action for Erythromycin A 6,9-Imino Ether primarily involves its interaction with bacterial ribosomes. It binds to the 50S subunit, inhibiting protein synthesis by blocking peptide transfer and translocation processes during translation. This action leads to bacteriostatic effects against a wide range of Gram-positive bacteria and some Gram-negative strains.
Data suggest that modifications at specific positions on the erythromycin structure can enhance its binding affinity and antibacterial activity .
Erythromycin A 6,9-Imino Ether has several scientific applications:
The stereospecific Beckmann rearrangement of Erythromycin A 9(E)-oxime serves as the cornerstone for synthesizing 6,9-imino ether. This reaction proceeds via anti-migration of the C9-C8 bond to the electron-deficient nitrogen of the oxime, facilitated by electrophilic activation of the hydroxyl group. The rearrangement induces lactone ring expansion from a 14-membered macrolide to a 15-membered azalide scaffold, forming the cyclic imino ether moiety essential for antibiotic activity [1] [4]. The (E)-configuration of the oxime is critical; it dictates regioselectivity toward 6,9-imino ether rather than alternative isomers. Kinetic studies confirm intramolecular participation of the C6 hydroxyl group, which displaces the activated oxime leaving group to form the bicyclic ether linkage [1].
Biphasic solvent systems (e.g., acetone-water or dichloromethane-water) significantly enhance reaction efficiency by solubilizing both erythromycin oxime and electrophilic catalysts. p-Toluenesulfonyl chloride (TsCl) acts as a dual-function catalyst: it activates the oxime via sulfonate ester formation and scavenges liberated protons to prevent acid degradation. Optimized conditions (5–10°C, 2–4 hours) achieve >90% conversion, while minimizing side products like 8,9-anhydroerythromycin A [4] [6]. Catalytic efficiency improves with controlled base addition (NaHCO₃ or Et₃N), which neutralizes HCl generated during TsCl activation. Excess base, however, promotes hydrolysis—requiring precise stoichiometric balance [6].
Table 1: Solvent and Catalyst Impact on Beckmann Rearrangement Yield
Solvent System | Catalyst | Temperature | Reaction Time | 6,9-Imino Ether Yield |
---|---|---|---|---|
Acetone/H₂O (3:1) | TsCl | 5–10°C | 2 h | 85% |
CH₂Cl₂/H₂O (0.46:1) | TsCl | 25°C | 4 h | 92% |
THF/H₂O (2:1) | MsCl | 0°C | 3 h | 78% |
Toluene/H₂O (1:1) | TsCl | 10°C | 6 h | 68% |
The rearrangement initially yields thermodynamically unstable 9,11-imino ether (IV), which rapidly isomerizes to the stable 6,9-imino ether (III) under reaction conditions. This equilibrium is governed by ring strain minimization: the 6,9-configuration relieves torsional stress in the macrolactone by positioning the imino group away from sterically crowded regions [1]. Isomerization kinetics confirm first-order dependence on pH and temperature; neutral or mildly basic conditions (pH 7.5–8.5) accelerate the 9,11→6,9 conversion, while acidic media cause decomposition. Notably, isolated 9,11-imino ether converts quantitatively to the 6,9-isomer at 25°C within 12 hours, confirming thermodynamic preference [1] [4].
A streamlined single-vessel approach eliminates erythromycin oxime isolation. Treatment of erythromycin A with O-mesitylenesulfonylhydroxylamine in situ generates the oxime intermediate, which undergoes immediate Beckmann rearrangement upon aqueous NaHCO₃ addition. This method reduces processing time by 40% and increases overall yield to 88% by minimizing oxime degradation [1] [4]. Key advantages include:
Erythromycin thiocyanate serves as a low-cost feedstock for imino ether synthesis. In a biphasic CH₂Cl₂/H₂O system, thiocyanate undergoes simultaneous hydrolysis and oximation with hydroxylamine hydrochloride, followed by TsCl-catalyzed rearrangement. Triethylamine (32% v/w relative to thiocyanate) acts as a proton shuttle, recycling HCl into soluble Et₃N·HCl. After phase separation, the organic layer yields 96% pure imino ether upon crystallization, avoiding chromatography [4] [9]. Process optimizations include:
Table 2: Thiocyanate Process Parameters and Efficiency
Parameter | Standard Process | Optimized Process | Impact |
---|---|---|---|
Et₃N (v/w) | 25% | 32% | 15% yield increase |
CH₂Cl₂:H₂O (v/v) | 0.41:1.1 | 0.46:1 | Purity ↑ to 96% |
Temperature | 30°C | 5–10°C | Isomerization side products ↓ |
Isolation steps | 3 | 1 | Cost reduction by 22% |
C4″-carbamoylation of 6,9-imino ether overcomes erm-mediated macrolide resistance. Condensation with arylalkyl isocyanates (e.g., 3-pyridylmethyl or quinolinyl isocyanate) installs side chains that bisect the ribosomal binding pocket. These groups form additional hydrogen bonds with domain II nucleotides (e.g., A752) and establish π-stacking interactions with G748, compensating for reduced affinity at methylated A2058. Derivatives exhibit 4–32-fold lower MICs against Streptococcus pneumoniae B1 (erm⁺) compared to erythromycin A [2] [6]. Structure-activity relationships confirm:
Transcarbonation at C11–O–C12 using 1,1′-carbonyldiimidazole (CDI) locks the macrolide in a bioactive conformation. This modification:
The sequence entails:
Table 3: Antibacterial Activity of 4″-O-Carbamate Derivatives
Compound | R Group (Carbamate) | MIC (μg/mL) vs. S. pneumoniae B1 (erm⁺) | Fold Improvement vs. Erythromycin A |
---|---|---|---|
5f | 3-Quinolinylmethyl | 0.06 | 32× |
5a | Benzyl | 0.25 | 8× |
5i | n-Hexyl | 1.0 | 2× |
Erythromycin A | — | 8.0 | — |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7